OAT-2068

Enzyme Inhibition Selectivity Profiling Chitinase Biology

OAT-2068 is a highly selective mCHIT1 inhibitor with excellent oral bioavailability (F=61%), validated for murine disease models like IBD and pulmonary fibrosis. Its 143-fold selectivity over mAMCase eliminates confounding off-target effects, making it the gold standard for CHIT1 target validation. Ideal for establishing robust PK/PD relationships and benchmarking new inhibitors in R&D.

Molecular Formula C23H36ClN7
Molecular Weight 446.0 g/mol
CAS No. 2221950-65-6
Cat. No. B609702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOAT-2068
CAS2221950-65-6
SynonymsOAT-2068;  OAT2068;  OAT 2068
Molecular FormulaC23H36ClN7
Molecular Weight446.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1
InChIKeyWHDYUSOWFWKVTD-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OAT-2068 (CAS: 2221950-65-6): A Highly Selective and Orally Bioavailable Inhibitor of Mouse Chitotriosidase (mCHIT1) for Preclinical Research


The compound 1H-1,2,4-Triazol-3-amine, 5-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)-1-piperazinyl]-1-piperidinyl]- (CAS: 2221950-65-6), commonly known as OAT-2068, is a small-molecule inhibitor belonging to the class of substituted amino-triazoles [1]. It is characterized by a complex multi-cyclic structure featuring a central 1,2,4-triazole core linked to a piperidine ring, which is further substituted by a chiral piperazine moiety . OAT-2068 is specifically recognized for its potent and highly selective inhibition of mouse chitotriosidase (mCHIT1), a glycoside hydrolase family 18 enzyme implicated in various inflammatory and fibrotic pathologies [2]. It is a valuable chemical probe for studying the role of CHIT1 in murine models of human disease.

Why OAT-2068 (CAS: 2221950-65-6) Cannot Be Replaced by Generic mCHIT1 Inhibitors or Structural Analogs


Generic substitution among small-molecule chitinase inhibitors is precluded by substantial variation in target selectivity, species specificity, and pharmacokinetic properties. While the 1,2,4-triazole scaffold is common to several CHIT1 and AMCase inhibitors, minor structural modifications can lead to dramatic shifts in selectivity profiles [1]. For instance, the replacement of the piperazine ring in OAT-2068 with a morpholine ring yields OATD-01 (CAS 2088453-21-6), which, despite a similar core, exhibits potent activity against both human and mouse CHIT1 and AMCase, making it a dual inhibitor . Similarly, the structurally related compound OAT-177 (an AMCase inhibitor) demonstrates over 150-fold selectivity for AMCase over mCHIT1, which is the inverse of OAT-2068's profile [2]. Therefore, using an in-class analog without rigorous characterization could introduce confounding off-target effects, particularly in studies requiring specific interrogation of mCHIT1 biology [1].

Quantitative Evidence Guide for OAT-2068 (CAS 2221950-65-6): Comparative Data on Potency, Selectivity, and Pharmacokinetics


Potency and Unmatched Selectivity of OAT-2068 for Mouse Chitotriosidase (mCHIT1) Over mAMCase

OAT-2068 demonstrates exceptional selectivity for its primary target, mouse chitotriosidase (mCHIT1), over the closely related enzyme mouse acidic mammalian chitinase (mAMCase). This is a critical differentiation from other chitinase inhibitors, which often exhibit dual activity or an inverted selectivity profile. This high selectivity ensures that observed biological effects in murine models are primarily attributable to CHIT1 inhibition [1].

Enzyme Inhibition Selectivity Profiling Chitinase Biology Mouse Models

Superior Oral Bioavailability and Pharmacokinetic Profile of OAT-2068 in Mice Compared to Early Lead Compounds

A key advantage of OAT-2068 over earlier lead compounds in its series is its excellent pharmacokinetic profile, which enables robust in vivo efficacy studies via oral administration. The compound exhibits rapid absorption and high systemic exposure, which are critical for achieving pharmacologically relevant concentrations in target tissues [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing Drug Discovery

In Vivo Target Engagement and Functional Efficacy in Murine Disease Models

OAT-2068 has been validated in vivo to demonstrate functional, disease-relevant efficacy that correlates with its target engagement. In a murine model of allergic asthma, oral administration of OAT-2068 led to significant improvements in key disease parameters. This functional data provides confidence that the compound effectively inhibits CHIT1 in a complex physiological environment [1].

In Vivo Pharmacology Asthma Model Efficacy Target Engagement

Species Selectivity Profile: Differentiating OAT-2068 from Human-Relevant Inhibitors like OATD-01

OAT-2068 is a highly optimized tool for *mouse* CHIT1 studies. Its activity against the human ortholog is significantly lower, which is a crucial differentiator when selecting between it and a human-targeted inhibitor like OATD-01. This species selectivity allows for precise target validation in murine models without the confounding variable of potent human CHIT1 inhibition [1].

Species Specificity Cross-Reactivity Human vs. Mouse Translational Research

Optimal Applications for OAT-2068 (CAS 2221950-65-6) Based on Validated Evidence


Investigating the Specific Role of CHIT1 in Murine Inflammatory and Fibrotic Disease Models

Given its high selectivity for mCHIT1 (143-fold over mAMCase) and excellent oral bioavailability (F=61% in mice), OAT-2068 is the optimal tool for dissecting the specific contribution of CHIT1 to disease pathology in murine models. Researchers can use this compound to achieve robust target engagement via oral dosing (e.g., 10 mg/kg/day) and observe functional outcomes, such as reduced airway hyperresponsiveness and eosinophilia in asthma models, without confounding inhibition of AMCase [1]. This makes it invaluable for target validation studies in inflammatory bowel disease (IBD), pulmonary fibrosis, and granulomatous diseases like sarcoidosis [2].

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies Requiring Oral Administration in Rodents

The well-characterized pharmacokinetic profile of OAT-2068—rapid absorption (Tmax=0.5h), high oral bioavailability (61%), and moderate half-life (2.83h) [1]—makes it an ideal candidate for establishing PK/PD relationships in rodents. Its favorable properties reduce experimental variability associated with parenteral administration or compounds with poor oral absorption. This compound is suited for studies aiming to correlate plasma drug concentrations with the extent and duration of CHIT1 inhibition in target tissues like the lung or gastrointestinal tract.

Selective Chemical Probe for Mouse CHIT1 in Studies Involving Mixed-Species or Humanized Systems

In experimental setups involving both murine and human components (e.g., humanized mouse models or ex vivo co-cultures), OAT-2068's species selectivity is a key asset. With an IC50 for mCHIT1 of 29 nM compared to 1300 nM for hCHIT1 [1], OAT-2068 will potently inhibit the mouse enzyme while leaving the human ortholog largely unaffected. This allows for the interrogation of mouse-specific CHIT1 functions in a complex biological milieu, such as in tumor microenvironment studies where host-derived (mouse) CHIT1 may play a role distinct from human tumor-derived CHIT1.

Benchmarking and Comparative Studies of Novel mCHIT1 Inhibitors

OAT-2068, with its extensively published potency (mCHIT1 IC50=29 nM), selectivity profile, and in vivo efficacy data [1], serves as a well-validated reference standard. Medicinal chemistry and pharmacology groups developing next-generation mCHIT1 inhibitors can use OAT-2068 as a positive control to benchmark the activity, selectivity, and pharmacokinetic performance of their novel compounds in head-to-head assays and in vivo studies.

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